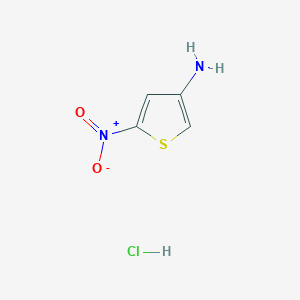

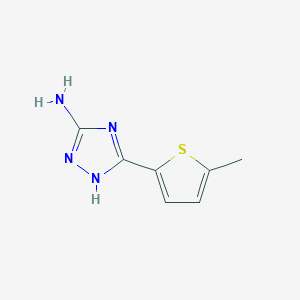

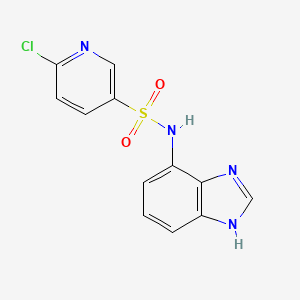

![molecular formula C12H11F3N2O B2733306 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008022-69-2](/img/structure/B2733306.png)

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoxaline derivatives and has a unique structure that makes it an interesting target for research.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Innovative Synthesis Approaches : The compound is part of the fluorinated quinazolinones and quinoxalines family, for which new synthesis methods using trifluoroacetic acid (TFA) as a CF3 source have been developed. These methods allow for the production of a wide range of fluorinated compounds without the need for catalysts or additives, achieving yields between 52% and 94% (Li et al., 2022).

Anticancer Activity

- Anticancer Potentials : Although not the exact compound , closely related analogs have demonstrated significant in vitro and in vivo anticancer activities. For example, synthetic makaluvamine analogs showed potent anticancer effects against breast cancer cell lines and xenograft tumors in nude mice, suggesting potential for therapeutic applications in cancer treatment (Wang et al., 2009).

Chemical Interactions and Properties

- Chemical Interactions : The compound belongs to a class of chemicals that interact with sodium and potassium amides in liquid ammonia, showing the versatility of fluorinated quinolines in chemical synthesis and the potential for creating various derivates through nucleophilic addition reactions (Gurskaya et al., 2012).

Antibacterial Activity

- Synthesis for Antibacterial Purposes : New 1-trifluoromethyl-4-quinolone derivatives have been synthesized with some showing antibacterial activity comparable to established antibiotics like norfloxacin against various bacteria, indicating the potential for developing new antibacterial agents from this chemical class (Asahina et al., 2005).

Anion Recognition and Sensing

- Anion Recognition : Fluorinated derivatives, including calix[4]pyrroles and dipyrrolylquinoxalines, have been reported to bind anions such as fluoride, chloride, or dihydrogen phosphate with significantly enhanced affinity. This property is especially pronounced for chloride and dihydrogen phosphate anions, showcasing the compound's potential as a building block in the design of anion receptors and sensors (Anzenbacher et al., 2000).

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-8-10(6-7)17-5-1-2-9(17)11(18)16-8/h3-4,6,9H,1-2,5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPEBDZHVFZOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

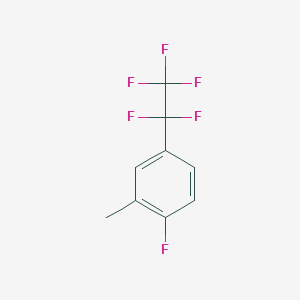

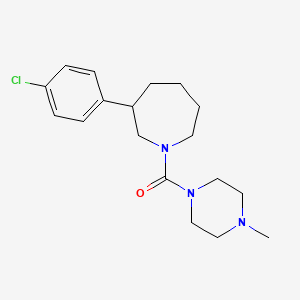

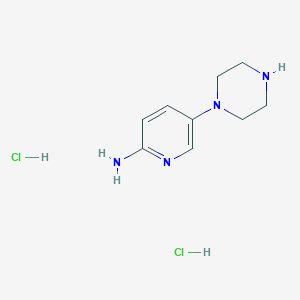

![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)

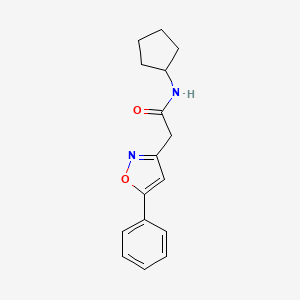

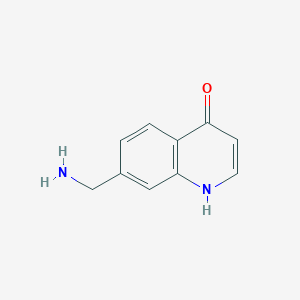

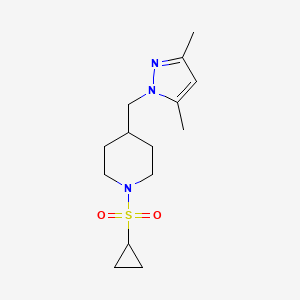

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2733227.png)

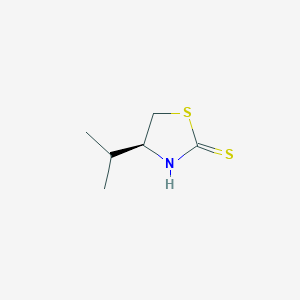

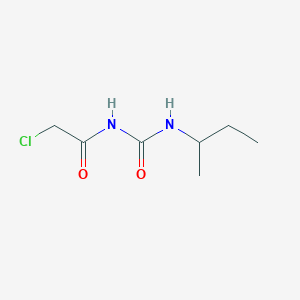

![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)